Doxylamine N-Oxide Dihydrochloride
CAS No.:
Cat. No.: VC17995859
Molecular Formula: C17H24Cl2N2O2
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24Cl2N2O2 |
|---|---|
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide;dihydrochloride |
| Standard InChI | InChI=1S/C17H22N2O2.2ClH/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20;;/h4-12H,13-14H2,1-3H3;2*1H |
| Standard InChI Key | MLQXMTNRNQFUBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-].Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
CAS Registry and Molecular Composition
Doxylamine N-Oxide Dihydrochloride is uniquely identified by its CAS registry number 2724689-64-7 . Its molecular formula, , reflects the incorporation of two chloride ions into the doxylamine N-oxide structure . The compound exists as a neat substance under standard laboratory conditions .
Table 1: Key Chemical Identifiers
| Property | Value | Source Citation |
|---|---|---|
| CAS Number | 2724689-64-7 | |
| Molecular Formula | ||
| Molecular Weight | 359.29 g/mol | |
| SMILES Notation | Cl.Cl.CC(OCCN+(C)[O-])(c1ccccc1)c2ccccn2 |
Structural Features and Stereochemistry
The compound’s structure includes a pyridinyl-phenyl ether backbone, with an N-oxide functional group and two chloride counterions . The InChIKey (MLQXMTNRNQFUBO-UHFFFAOYSA-N) confirms its stereochemical uniqueness, featuring one undefined stereocenter and six rotatable bonds . The topological polar surface area of 40.2 Ų suggests moderate polarity, influencing its solubility and reactivity .
Physicochemical Properties
Molecular Weight and Composition
The molecular weight of 359.29 g/mol is consistent with its dihydrochloride form. The compound’s exact mass (358.1214834 Da) and monoisotopic mass (358.1214834 Da) confirm its isotopic purity .
Table 2: Computed Physicochemical Properties
| Property | Value | Source Citation |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 6 | |
| Topological Polar Surface Area | 40.2 Ų |
Applications and Research Directions
Current Applications
The compound is restricted to laboratory use, primarily serving as a reference standard or intermediate in organic synthesis . Its non-registered status under REACH limits large-scale industrial applications .
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